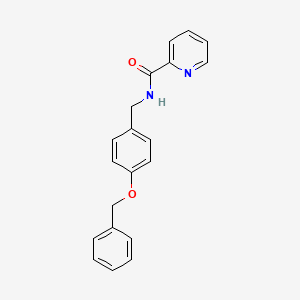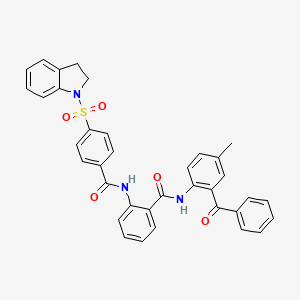![molecular formula C22H21FN6O2 B2368951 N~4~-(3-fluoro-4-methylphenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide CAS No. 1251598-06-7](/img/structure/B2368951.png)
N~4~-(3-fluoro-4-methylphenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N~4~-(3-fluoro-4-methylphenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H21FN6O2 and its molecular weight is 420.448. The purity is usually 95%.
BenchChem offers high-quality N~4~-(3-fluoro-4-methylphenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~4~-(3-fluoro-4-methylphenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Differentiation : A study by McLaughlin et al. (2016) focuses on the synthesis and characterization of related compounds, emphasizing the importance of accurate identification in the context of research chemicals. The study includes detailed analytical characterizations, such as chromatographic and spectroscopic analyses, which are crucial for correctly identifying and differentiating compounds in this chemical class (McLaughlin et al., 2016).
- Nucleophilic Fluorination : Katoch-Rouse and Horti (2003) demonstrated the feasibility of nucleophilic displacement in the synthesis of related compounds. This method has potential applications in the development of radiotracers for studying cannabinoid receptors (Katoch-Rouse & Horti, 2003).
Insecticidal Activity
- Structure-Activity Relationship (SAR) in Insecticides : Li et al. (2013) investigated the insecticidal activity of anthranilic diamides analogs containing oxadiazole rings. Their findings revealed that different substituents attached to the oxadiazole ring significantly affect the insecticidal activity, providing insights into the structure-activity relationship in this class of compounds (Li et al., 2013).
- Insecticidal Efficacy and DFT Studies : Qi et al. (2014) synthesized and evaluated a series of anthranilic diamides analogs for insecticidal activities against diamondback moth. This study not only demonstrated the efficacy of these compounds but also incorporated density functional theory (DFT) studies to understand their insecticidal activities (Qi et al., 2014).
Medical and Pharmacological Research
- Antimicrobial Activity : Desai et al. (2016) explored the synthesis of fluorinated pyrazole compounds encompassing pyridyl 1,3,4-oxadiazole motifs. They investigated these compounds for in vitro antimicrobial activity and cytotoxicity, offering insights into their potential medical applications (Desai et al., 2016).
- Antitubercular Activities : Nayak et al. (2016) focused on synthesizing and characterizing N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives. They evaluated these compounds for antitubercular activity against Mycobacterium tuberculosis, showing promise as lead molecules for drug development (Nayak et al., 2016).
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O2/c1-4-5-19-27-22(31-28-19)15-8-9-24-20(10-15)29-14(3)17(12-25-29)21(30)26-16-7-6-13(2)18(23)11-16/h6-12H,4-5H2,1-3H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBOUVFOICQACQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC(=NC=C2)N3C(=C(C=N3)C(=O)NC4=CC(=C(C=C4)C)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2,2-difluoroethyl)sulfanyl]benzoate](/img/structure/B2368871.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-chloro-2-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2368874.png)
![6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2368875.png)
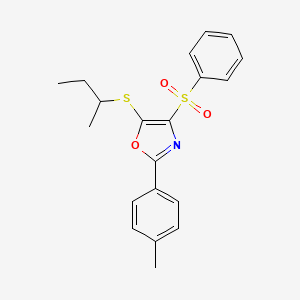
![3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2368878.png)

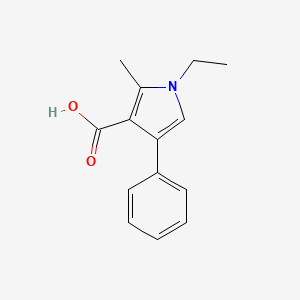

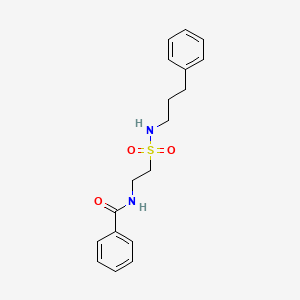
![1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;hydrochloride](/img/structure/B2368884.png)
![N-(2-benzylsulfanylethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B2368885.png)
